Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate
Description
Structural Differentiation from Cis-Isomer
The cis-isomer, benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate, shares the same molecular formula but differs in stereochemistry at the 6-position. This distinction is critical for applications requiring stereoselectivity, as the spatial arrangement of functional groups influences reactivity and biological activity .
Properties
IUPAC Name |
benzyl N-[6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHBEOTYCFUFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Transcarbamation of Benzyl Carbamates
A foundational approach involves transcarbamation reactions using benzyl carbamate precursors. A study by Reddy et al. demonstrated that potassium carbonate in primary alcohols (e.g., methanol or ethanol) facilitates efficient transcarbamation at 100°C (Table 1). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclohexenyl methanol intermediate displaces the benzyloxy group.
Table 1: Transcarbamation Conditions and Yields
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclohex-3-enyl methanol | Methanol | 100 | 18 | 78 |
| Cyclohex-3-enyl methanol | Ethanol | 100 | 18 | 76 |
| Cyclohex-3-enyl methanol | Isopropanol | 100 | 18 | 81 |
Key advantages include operational simplicity and compatibility with diverse alcohols. However, stereochemical outcomes depend on the starting material’s configuration.
Iodolactamization for Stereochemical Control
Enantioselective synthesis was achieved via iodolactamization, as reported by Han et al.. The method involves:
- Epoxide Formation : Cyclohexene oxide is treated with a chiral Lewis acid (e.g., Jacobsen catalyst) to induce asymmetry.
- Iodolactamization : Reaction with iodine generates a bicyclic iodolactam intermediate, which is hydrolyzed to the trans-diol.
- Carbamate Installation : Benzyl chloroformate reacts with the diol under Schotten-Baumann conditions.
This method achieves >90% enantiomeric excess (ee) but requires rigorous temperature control (-30°C to 25°C).
Ring-Closing Metathesis (RCM)
Grubbs II catalyst-mediated RCM offers a route to the cyclohexene core. A protocol from VulcanChem involves:
- Diene Preparation : Allyl glycidyl ether is functionalized with a hydroxymethyl group via Sharpless epoxidation.
- Metathesis : The diene undergoes RCM in dichloromethane at 40°C, forming the cyclohexene ring.
- Carbamate Protection : The hydroxyl group is protected with benzyl chloroformate.
Critical Parameters :
Dynamic Kinetic Resolution (DKR)
DKR merges racemization and selective crystallization for high enantiopurity. A patent (WO2009026537A1) details:
- Racemization : The cis-isomer is equilibrated using a palladium catalyst.
- Crystallization : Selective precipitation of the trans-isomer from hexane/ethyl acetate.
- Carbamate Formation : Reaction with benzyl chloroformate and triethylamine.
This method achieves 99% diastereomeric excess (de) but requires specialized equipment for continuous crystallization.
Enzymatic Resolution
Lipase-mediated resolution (e.g., Candida antarctica Lipase B) separates enantiomers via hydrolysis:
- Racemic Mixture : The cis/trans diol is acetylated.
- Enzymatic Hydrolysis : Lipase selectively hydrolyzes the trans-acetate.
- Purification : Column chromatography isolates the trans-diol, followed by carbamate formation.
Conditions :
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Stereocontrol | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Transcarbamation | Moderate | 75–81 | High | Low |
| Iodolactamization | High | 60–70 | Moderate | High |
| RCM | Low | 70–85 | High | Moderate |
| DKR | Very High | 50–60 | Low | Very High |
| Enzymatic Resolution | High | 65–72 | Moderate | Moderate |
Purification and Characterization
Final purification typically employs:
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water mixtures for crystalline products.
- HPLC : Chiral columns (e.g., Chiralpak IA) for enantiomeric purity.
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.20 (d, J = 6.5 Hz, 1H, NH), 3.60 (m, 2H, CH₂OH).
- HRMS : m/z 261.1365 [M+H]⁺ (calc. 261.1360).
Industrial-Scale Considerations
For kilogram-scale production, transcarbamation and RCM are preferred due to:
Chemical Reactions Analysis
Types of Reactions
Benzyl (trans-6-(hydroxymethyl)cyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it valuable in drug discovery and development processes .
Case Study: Neurological Disorders
Research has indicated that compounds similar to this compound can modulate neurotransmitter activity, which is crucial for addressing conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Biochemical Research
This compound is utilized in biochemical studies focusing on enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes, including enzyme kinetics and protein modifications .
Agricultural Chemistry
In agricultural chemistry, this compound is being explored for its potential as a novel agrochemical . Its biological activity suggests it may enhance crop resilience against pests and diseases, making it a candidate for developing effective pesticides or herbicides .
Potential Benefits
- Pest Resistance: Preliminary studies indicate that the compound could disrupt pest metabolic pathways.
- Crop Protection: Its application could lead to reduced reliance on traditional chemical pesticides, promoting sustainable agriculture practices.
Material Science
The compound finds applications in material science , particularly in the synthesis of advanced materials such as polymers and coatings. Its chemical functionalities are essential for enhancing material properties like durability and resistance to environmental factors .
Applications in Polymers
This compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability, making it suitable for various industrial applications.
Cosmetic Formulations
In the cosmetic industry, this compound is being investigated for its potential benefits in skin care products . It offers moisturizing properties and may enhance product stability due to its unique chemical structure .
Cosmetic Applications
- Moisturizers: The hydroxymethyl group can provide hydrating effects.
- Stabilizers: Its presence may improve the shelf life of cosmetic formulations by preventing degradation.
Summary Table of Applications
| Field | Application Description |
|---|---|
| Pharmaceutical | Key intermediate for neurological disorder treatments |
| Biochemical Research | Studies on enzyme interactions and metabolic pathways |
| Agricultural Chemistry | Development of novel agrochemicals for pest resistance |
| Material Science | Synthesis of advanced polymers and coatings |
| Cosmetic Formulations | Use in skin care products for moisturizing and stability enhancement |
Mechanism of Action
The mechanism of action of Benzyl (trans-6-(hydroxymethyl)cyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbamate group can interact with enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
Key Observations :
- Stereochemistry : The trans configuration in the parent compound may improve metabolic stability compared to cis isomers due to reduced steric strain .
- Functional Groups : Hydroxymethyl (CH₂OH) provides higher polarity than hydroxyl (OH) but lower than amine (NH₂), influencing solubility and membrane permeability .
Functional Group Variations
Key Observations :
- Hydroxymethyl Reactivity : Oxidation to aldehyde could generate electrophilic intermediates, necessitating stability studies for pharmaceutical applications .
- Chain Length : Linear hydroxyhexyl analogs exhibit greater conformational flexibility but reduced rigidity compared to the cyclohexene backbone .
Biological Activity
Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate is a chemical compound with significant potential in biological research and therapeutic applications. Its structure, characterized by a cyclohexene ring and a hydroxymethyl group, suggests various biological activities, particularly in enzyme interactions and protein modifications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- CAS Number : 213672-73-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can bind through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate enzyme activity, influencing various biochemical pathways.
Enzyme Interactions
Research indicates that this compound is utilized in studies involving enzyme interactions. It serves as a substrate or inhibitor for specific enzymes, contributing to the understanding of enzyme kinetics and mechanisms. For instance, it has been noted for its role in modulating beta-lactamase activity, which is crucial for antibiotic resistance studies.
Therapeutic Applications
The compound has shown promise in drug development, particularly in the context of:
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.
- Antimicrobial Activity : Its structural features allow it to act against various pathogens, making it a candidate for further exploration as an antimicrobial agent .
Data Table: Summary of Biological Activities
Case Studies
- Enzyme Modulation : A study highlighted the use of this compound as an inhibitor in enzyme assays, demonstrating its potential to alter enzyme kinetics significantly.
- Cytotoxicity Testing : In vitro studies involving cancer cell lines indicated that modifications to the compound's structure could enhance or diminish its cytotoxic properties, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Research Findings
Recent investigations into compounds similar to this compound reveal insights into its biological activity:
- Structural Analog Studies : Research comparing this compound with other benzyl-substituted derivatives indicates unique reactivity patterns and binding affinities that could be leveraged for therapeutic design.
- Molecular Docking Studies : Computational analyses suggest favorable binding interactions with biomolecular targets, supporting experimental findings on enzyme inhibition and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
